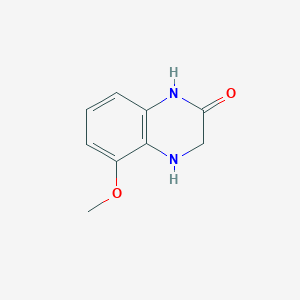
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a methoxy group at the 5-position and a dihydroquinoxalinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyquinoxaline derivative using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Reduction to Dihydroquinoxalinone: The final step involves the reduction of the quinoxaline core to the dihydroquinoxalinone moiety using a reducing agent such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of the quinoxaline family, lacking the methoxy and dihydroquinoxalinone moieties.
5-Hydroxy-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methoxyquinoxaline: Lacks the dihydroquinoxalinone moiety but contains the methoxy group.
Comparison:
- Compared to quinoxaline, the methoxy group enhances the compound’s reactivity and potential biological activity.
- The dihydroquinoxalinone moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is unique due to the presence of both the methoxy group and the dihydroquinoxalinone moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
5-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-4,10H,5H2,1H3,(H,11,12) |
Clave InChI |
PUBCZDQEKCSASS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
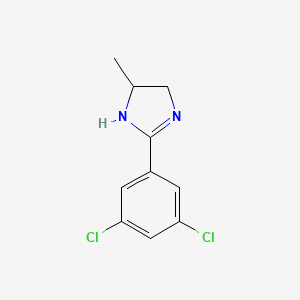

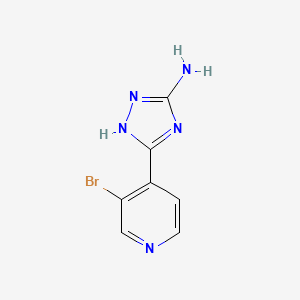
![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)

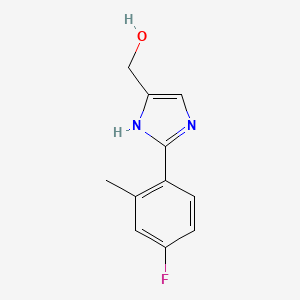
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
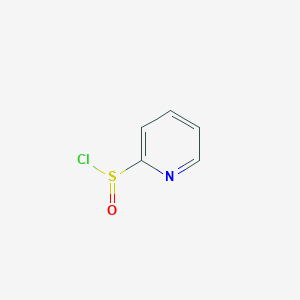

![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)

